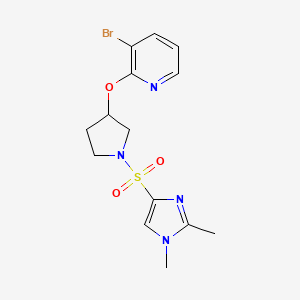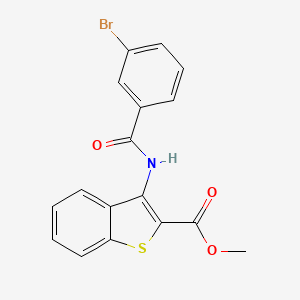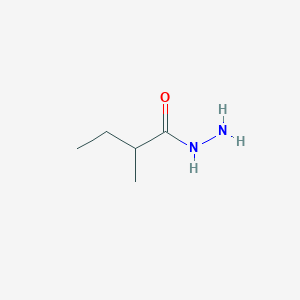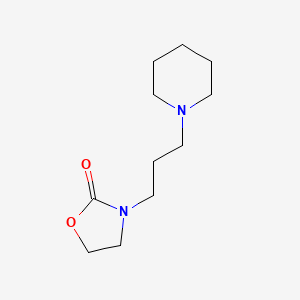
2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-benzene is an organic compound characterized by the presence of two chlorine atoms, an ethynyl group, and a phenoxymethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-benzene typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Halogenation: Introduction of chlorine atoms to the benzene ring.
Alkyne Addition: Addition of an ethynyl group to the phenoxymethyl moiety.
Coupling Reactions: Coupling of the phenoxymethyl group to the benzene ring.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, Friedel-Crafts alkylation, and palladium-catalyzed coupling reactions are commonly employed.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-benzene can undergo various chemical reactions, including:
Oxidation: Conversion of the ethynyl group to a carboxyl group.
Reduction: Reduction of the ethynyl group to an ethyl group.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of hydroxyl or amino-substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-benzene involves its interaction with specific molecular targets. The ethynyl group can participate in reactions with nucleophiles, while the chlorine atoms can undergo substitution reactions. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-1-(3-ethynyl-phenyl)-benzene
- 2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-toluene
- 2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-anisole
Uniqueness
2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-benzene is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties
Propriétés
IUPAC Name |
2,4-dichloro-1-[(3-ethynylphenoxy)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c1-2-11-4-3-5-14(8-11)18-10-12-6-7-13(16)9-15(12)17/h1,3-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVYHTSEIADBTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2884670.png)
![N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide](/img/structure/B2884672.png)

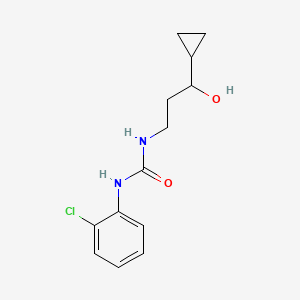
![N-[3-(pyrrolidin-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B2884678.png)
